molecular formula C24H15Cl3O5 B12199049 (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B12199049
M. Wt: 489.7 g/mol
InChI Key: YAZROTJFJKEBKG-HOEBFWFUSA-N
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Description

The compound “(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one” is a synthetic organic molecule that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:

    Formation of the benzodioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro substituents: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the benzofuran ring: This can be synthesized through cyclization reactions involving phenol derivatives.

    Final coupling reactions: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding domain. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-1-benzofuran-3(2H)-one: Lacks the 2,4-dichlorobenzyl group.

    (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-ol: Contains a hydroxyl group instead of a carbonyl group.

Uniqueness

The presence of both the benzodioxin and benzofuran rings, along with the specific substituents, makes this compound unique. These structural features could confer specific chemical reactivity and biological activity that distinguish it from similar compounds.

Properties

Molecular Formula

C24H15Cl3O5

Molecular Weight

489.7 g/mol

IUPAC Name

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C24H15Cl3O5/c25-16-2-1-13(20(27)8-16)11-30-18-3-4-19-21(9-18)32-22(23(19)28)7-14-5-17(26)6-15-10-29-12-31-24(14)15/h1-9H,10-12H2/b22-7-

InChI Key

YAZROTJFJKEBKG-HOEBFWFUSA-N

Isomeric SMILES

C1C2=C(C(=CC(=C2)Cl)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=C(C=C5)Cl)Cl)OCO1

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=C(C=C5)Cl)Cl)OCO1

Origin of Product

United States

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